
Bremazocine
Übersicht
Beschreibung
Bremazocine is a synthetic compound that acts as a κ-opioid receptor agonist. It is related to pentazocine and is known for its potent and long-lasting analgesic and diuretic effects. This compound has 200 times the activity of morphine but does not exhibit addictive properties or respiratory depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bremazocine can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Bremazocin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bremazocin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Bremazocin in seine entsprechenden Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Bremazocin-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Bremazocine exhibits significant analgesic effects, being three to four times more potent than morphine in animal models. Its mechanism involves selective activation of kappa-opioid receptors, which are linked to pain modulation without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence .
Table 1: Analgesic Potency Comparison
Compound | Potency (relative to morphine) |
---|---|
This compound | 3-4 times more potent |
Morphine | 1 (baseline) |
Despite its effectiveness, this compound's clinical utility is limited by its side effects, including dysphoria and psychotomimetic effects, which can hinder its acceptance as a mainstream analgesic .
Treatment of Substance Use Disorders
Research indicates that this compound may play a role in treating substance use disorders, particularly alcohol and cocaine addiction. Studies have shown that it reduces self-administration of these substances in animal models. For instance, this compound significantly decreased the intake of cocaine and ethanol in rhesus monkeys, suggesting its potential as a pharmacotherapy for addiction .
Case Study: Cocaine and Ethanol Self-Administration
- Study Design : Adult male rhesus monkeys were trained to self-administer cocaine and ethanol.
- Results : this compound administration resulted in a dose-dependent reduction in drug intake.
- : The findings support the hypothesis that kappa-opioid agonists can modulate addictive behaviors by affecting the dopamine reward pathways .
Diuretic Effects
This compound also exhibits diuretic properties, mediated by its action on the central nervous system. This effect is particularly relevant for conditions requiring fluid management . The compound has been shown to increase urine output without the adverse effects commonly associated with traditional diuretics.
Ocular Applications
Emerging research suggests potential applications of this compound in ophthalmology, particularly concerning intraocular pressure regulation. Its ability to lower intraocular pressure indicates possible use in treating glaucoma .
Table 2: Potential Ocular Applications
Application | Effect |
---|---|
Glaucoma Treatment | Lowering intraocular pressure |
Aqueous Humor Dynamics | Modulation of fluid dynamics |
Limitations and Side Effects
While this compound shows promise in various applications, its clinical use is limited by several factors:
Wirkmechanismus
Bremazocine exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds to these receptors, which are part of the G-protein-coupled receptor family, and activates them. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately leads to analgesic and diuretic effects. Additionally, this compound’s interaction with κ-opioid receptors modulates neurotransmitter release, contributing to its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Bremazocin ist unter den κ-Opioidrezeptor-Agonisten aufgrund seiner hohen Potenz und fehlenden Suchtmerkmale einzigartig. Ähnliche Verbindungen umfassen:
Pentazocin: Ein weiterer κ-Opioidrezeptor-Agonist mit analgetischen Eigenschaften, aber mit einer anderen chemischen Struktur.
U50,488H: Ein selektiver κ-Opioidrezeptor-Agonist, der in der Forschung verwendet wird, aber andere pharmakokinetische Eigenschaften aufweist.
Nalbuphin: Ein gemischter Agonist-Antagonist an Opioidrezeptoren mit sowohl κ-Opioidrezeptor-Agonist- als auch μ-Opioidrezeptor-Antagonist-Eigenschaften
Bremazocin zeichnet sich durch seine starke analgetische Wirkung aus, ohne Atemdepression oder Sucht zu verursachen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Bremazocine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist. It has garnered attention for its potent analgesic, diuretic, and potential therapeutic effects in various medical conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.
This compound primarily acts on kappa-opioid receptors, which are part of the opioid receptor family. Its high affinity for KORs allows it to exert significant analgesic effects. Unlike traditional mu-opioid receptor agonists such as morphine, this compound exhibits minimal respiratory depression and lower potential for addiction, making it a subject of interest in pain management and addiction therapy .
Table 1: Comparison of this compound with Other Opioids
Compound | Receptor Affinity | Analgesic Potency (vs. Morphine) | Respiratory Depression | Dependence Liability |
---|---|---|---|---|
This compound | High (KOR) | 3-4 times more potent | Minimal | Low |
Morphine | High (MOR) | Standard | Significant | High |
Fentanyl | High (MOR) | 50-100 times more potent | Significant | High |
Analgesic Activity
This compound has been shown to be three to four times more potent than morphine in analgesic tests such as the hot plate and tail flick assays. This potency is attributed to its selective activation of KORs, which mediates pain relief without the adverse effects commonly associated with mu-opioid agonists .
Diuretic Effects
In addition to its analgesic properties, this compound demonstrates significant diuretic activity. Research indicates that this effect is primarily mediated through central nervous system pathways rather than direct renal action . The diuretic response may have implications for treating conditions like hypertension or fluid retention.
Effects on Intraocular Pressure
Studies have investigated the impact of this compound on intraocular pressure (IOP). In normotensive cynomolgus monkeys, this compound application resulted in a dose-dependent reduction in IOP and aqueous humor flow. Notably, the IOP-lowering effect was attributed to non-opioid receptor mechanisms at lower doses .
Table 2: Effects of this compound on Intraocular Pressure
Dose (μg) | IOP Reduction (%) | Aqueous Humor Flow Change (%) |
---|---|---|
10 | -12 | No significant change |
100 | -25 | -20 |
Side Effects and Limitations
Despite its therapeutic potential, this compound is associated with certain side effects. Users may experience dysphoria, which limits its clinical applicability as an analgesic. Additionally, repeated administration can lead to tolerance similar to that observed with other opioids .
Psychotomimetic Effects
This compound has been noted for inducing psychotomimetic effects, including disturbances in perception and body image. These side effects pose challenges for its use in clinical settings, particularly for patients requiring stable mental health conditions .
Case Studies and Research Findings
- Analgesia in Animal Models : A study demonstrated that this compound effectively reduced pain responses in neonatal rats, showcasing its potential as an alternative analgesic without the typical side effects of morphine .
- Addiction Therapy Potential : Research indicates that this compound may reduce self-administration behaviors for substances like ethanol and cocaine in animal models, suggesting a role in treating substance use disorders .
- Ocular Studies : The ocular hypotensive effects observed in monkey models highlight this compound's potential utility in managing glaucoma through its ability to lower IOP without significant systemic side effects .
Eigenschaften
CAS-Nummer |
75684-07-0 |
---|---|
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |
InChI-Schlüssel |
ZDXGFIXMPOUDFF-XLIONFOSSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Isomerische SMILES |
CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Kanonische SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.